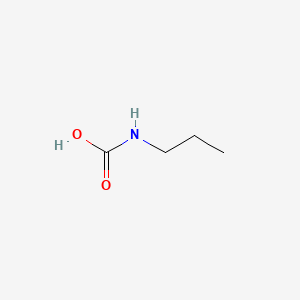

Propylcarbamic acid

Description

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

propylcarbamic acid |

InChI |

InChI=1S/C4H9NO2/c1-2-3-5-4(6)7/h5H,2-3H2,1H3,(H,6,7) |

InChI Key |

KBJXDTIYSSQJAI-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)O |

Canonical SMILES |

CCCNC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Structures and Properties

The table below compares propylcarbamic acid with structurally related compounds:

Conformational Stability and Dynamics

This compound exhibits fluxional behavior , with low energy barriers (<2 kcal/mol) for rotations around the C–N bond, allowing rapid interconversion between conformers . Key findings include:

- Pr-1tt : Fully staggered (anti) conformation, most stable due to minimized steric hindrance.

- Pr-2tg : Gauche conformation, 0.2 kcal/mol higher in energy than Pr-1tt but dominates population (~50%) due to favorable NH···O=C hydrogen bonding .

- Pr-3tt : Transition state for isomerization, excluded from Boltzmann population analysis due to high energy .

In contrast, propamocarb adopts a rigid conformation due to steric constraints from the dimethylamino group, limiting rotational freedom .

Reactivity in CO₂ Capture Systems

This compound participates in reversible reactions with CO₂, forming stable carbamates. Its conformational flexibility enhances binding efficiency compared to rigid analogs like ethyl carbamate . For example:

- CO₂ Binding Energy : this compound exhibits a ΔG of −4.8 kcal/mol for CO₂ adduct formation, outperforming methyl carbamate (ΔG = −3.2 kcal/mol) due to better orbital overlap in the gauche conformation .

Key Differentiators and Challenges

- Conformational Flexibility : this compound’s fluxionality enables adaptive binding in catalytic systems but complicates crystallization .

- Synthetic Utility : Ester derivatives (e.g., propamocarb) enhance stability and bioavailability compared to the parent acid .

- Thermodynamic Stability : this compound’s gauche preference contrasts with ethyl carbamate , where the anti conformation dominates, highlighting alkyl chain length effects on stability .

Preparation Methods

Classical Carbamate Synthesis via Chloroformate-Amine Condensation

The foundational method for carbamate synthesis involves the reaction of chloroformates with amines. Propyl chloroformate, a key reagent, reacts with N,N-dimethylaminopropylamine in inert solvents like toluene or dichloromethane. This exothermic reaction typically requires cooling to maintain temperatures below 60°C to prevent side reactions such as urea formation .

Mechanistic Insights :

The nucleophilic amine attacks the electrophilic carbonyl carbon of propyl chloroformate, displacing chloride and forming the carbamate bond. Early methods using toluene as a solvent achieved yields of 79–93% but faced challenges with solvent recovery and waste generation .

High-Temperature Synthesis in Propanol Solvent

A breakthrough in propamocarb synthesis was achieved by replacing inert solvents with propanol, which participates in the reaction as both solvent and reactant. This method, patented in EP1254894A1, involves:

-

Reagents : 3-(Dimethylamino)propylamine and propyl chloroformate.

-

Conditions : Reaction at 80–85°C without external acid acceptors .

Advantages :

-

Yield Enhancement : 97% yield based on the amine (95% on chloroformate), surpassing toluene-based methods by 16% .

-

Solvent Reusability : Propanol is distilled and recycled, reducing costs.

-

Environmental Benefits : Eliminates chlorinated solvents, aligning with green chemistry principles .

Limitations :

-

Requires precise temperature control to avoid propanol’s self-condensation.

Emulsion-Based Synthesis with Polycarbodiimide Stabilization

CN101548682A introduces a water-based emulsion method using polycarbodiimide (PCDI) as a hydrolytic stabilizer. Key steps include:

-

Emulsion Formation : Mixing N,N-dimethylaminopropylamine, propyl chloroformate, and emulsifier OP-10 in water.

-

Temperature Control : Maintaining 20–30°C during reagent addition to suppress hydrolysis .

-

Stabilizer Role : PCDI (0.08–0.12% of chloroformate) prevents carbamate degradation, achieving 95% yield .

Industrial Scalability :

-

Eliminates organic solvents, reducing production costs by $7,000 per ton .

-

Produces a 722 g/L aqueous solution directly usable in formulations .

Comparative Analysis of Methodologies

Table 1 : Synthesis Methods for Propylcarbamic Acid Derivatives

Key Findings :

-

Propanol and water-based methods outperform classical approaches in yield and sustainability.

-

Emulsion synthesis reduces waste but requires stabilizers like PCDI .

Environmental and Industrial Considerations

Solvent Selection :

-

Propanol’s low toxicity and recyclability make it preferable to toluene .

-

Water-based systems eliminate volatile organic compounds (VOCs), though emulsifiers pose biodegradability challenges .

Waste Management :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.